molecular formula C19H20N4O2S2 B3015146 N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-41-4

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3015146
CAS No.: 1021133-41-4
M. Wt: 400.52
InChI Key: GGPQYPPSDQYDIU-UHFFFAOYSA-N
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Description

N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS: 1021133-41-4) is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide moiety and a 3-oxopropyl linker bearing a 4-(dimethylamino)phenylamino group.

Synthetic routes for related thiazole derivatives involve cyclization of thiocarbamoyl precursors with halogenated reagents, as demonstrated in the synthesis of 4-aminothiophene analogs (). Spectral characterization (IR, NMR) of similar compounds confirms structural integrity, particularly the absence of C=O bands in cyclized products and the presence of tautomeric forms in thiazole derivatives ().

Properties

IUPAC Name

N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-23(2)15-8-5-13(6-9-15)20-17(24)10-7-14-12-27-19(21-14)22-18(25)16-4-3-11-26-16/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQYPPSDQYDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of thiazole-based carboxamides with variations in aryl substituents. Key structural analogs and their distinguishing features are discussed below:

Substituent Effects on Physicochemical Properties

  • N-(4-(3-((4-Fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 1021058-95-6, ): Substituent: 4-Fluorophenyl group. However, it may reduce lipophilicity compared to the dimethylamino group in the target compound. Molecular Formula: C₁₇H₁₅FN₄O₂S₂; Molecular Weight: 402.4 g/mol.
  • Impact: Halogenation introduces steric bulk and electron-withdrawing effects, which could enhance binding affinity in hydrophobic pockets (e.g., enzyme active sites) but may reduce metabolic stability. Molecular Formula: C₁₇H₁₃ClFN₃O₂S₂; Molecular Weight: 409.9 g/mol.
  • N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021255-71-9, ): Substituent: 4-Fluorobenzamide (vs. thiophene-2-carboxamide in the target compound). Molecular Formula: C₂₁H₂₁FN₄O₂S; Molecular Weight: 412.5 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison of Thiazole-Based Carboxamides

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (1021133-41-4) 4-(Dimethylamino)phenyl C₁₉H₂₀N₄O₂S₂* ~408.5 Thiophene-2-carboxamide, Thiazole
N-(4-(3-((4-Fluorophenyl)amino)... (1021058-95-6) 4-Fluorophenyl C₁₇H₁₅FN₄O₂S₂ 402.4 Thiophene-2-carboxamide, Thiazole
N-(4-(3-((3-Chloro-4-fluorophenyl)amino)... 3-Chloro-4-fluorophenyl C₁₇H₁₃ClFN₃O₂S₂ 409.9 Thiophene-2-carboxamide, Thiazole
N-(4-(3-((4-(Dimethylamino)phenyl)... (1021255-71-9) 4-Fluorobenzamide C₂₁H₂₁FN₄O₂S 412.5 4-Fluorobenzamide, Thiazole

*Inferred from structural analogs.

Q & A

Q. Basic Research Focus

  • Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) for intermediates with polar functional groups .
  • Recrystallization : Ethanol/water mixtures (4:1) effectively purify thiazole-thiophene hybrids (e.g., 99% purity in compound 31, ) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA resolve closely related impurities .

How can cyclization side reactions be minimized during thiazole ring formation?

Advanced Research Focus
Unintended ring closure (e.g., oxazole instead of thiazole) is mitigated by:

  • Stoichiometric Control : Ensure exact molar ratios of α-halo ketone and thiourea (1:1.05) to favor thiazole .
  • Acid Scavengers : Add molecular sieves or triethylamine to trap HCl generated during cyclization .
  • Microwave Conditions : Short, high-temperature pulses (e.g., 150°C for 10 minutes) reduce decomposition .

What analytical techniques validate the compound’s stability under biological assay conditions?

Q. Advanced Research Focus

  • LC-MS Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via mass shifts (e.g., hydrolysis of amide bonds) .
  • DSC/TGA : Assess thermal stability (e.g., melting points >200°C in indicate solid-state resilience) .
  • Circular Dichroism : Confirm conformational stability in chiral analogs under varying pH .

How do substituents on the dimethylaminophenyl group impact bioactivity?

Q. Basic Research Focus

  • Electron-Donating Groups : The dimethylamino moiety enhances solubility and π-π stacking (critical for kinase inhibition). Fluorine or methoxy substitutions () modulate logP and target affinity .
  • SAR Studies : Compare IC50 values of analogs (e.g., compound 66 vs. 67 in ) to map pharmacophore requirements .

What computational tools predict binding modes of this compound with protein targets?

Q. Advanced Research Focus

  • Docking Software (AutoDock Vina) : Simulate interactions with ATP-binding pockets using crystal structures (e.g., PDB: 3POZ) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Models : Correlate Hammett constants of aryl substituents with inhibitory activity .

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